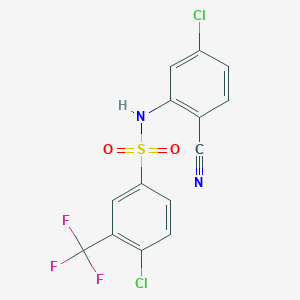
4-chloro-N-(5-chloro-2-cyanophenyl)-3-(trifluoromethyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(5-chloro-2-cyanophenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-chloro-2-cyanophenyl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Sulfonamide Group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the Chloro and Cyano Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: The chloro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction of the cyano group may produce primary amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe in biochemical assays.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with unique properties.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the bacteriostatic effect of sulfonamide drugs.
相似化合物的比较
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
4-chloro-3-(trifluoromethyl)aniline: Shares the trifluoromethyl and chloro groups but lacks the sulfonamide functionality.
N-(5-chloro-2-cyanophenyl)benzenesulfonamide: Similar structure but without the trifluoromethyl group.
Uniqueness
The combination of chloro, cyano, and trifluoromethyl groups in 4-chloro-N-(5-chloro-2-cyanophenyl)-3-(trifluoromethyl)benzene-1-sulfonamide makes it unique, potentially offering a distinct profile of chemical reactivity and biological activity compared to other sulfonamides.
生物活性
4-Chloro-N-(5-chloro-2-cyanophenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a trifluoromethyl group, which is known to enhance pharmacological properties, including increased potency and selectivity in biological assays.
Chemical Structure and Properties
The molecular formula of this compound is characterized by the following structural components:
- Chlorine atoms : Two chlorine substituents enhance the lipophilicity and biological activity.
- Trifluoromethyl group : This group is associated with improved metabolic stability and increased binding affinity to biological targets.
- Cyanophenyl moiety : This component may contribute to the compound's interaction with various biological pathways.
| Property | Value |
|---|---|
| Molecular Formula | C13H8Cl2F3N3O2S |
| Molecular Weight | 368.18 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing a trifluoromethyl group have shown enhanced activity against breast cancer cell lines (MCF-7, MDA-MB-231) and leukemia cell lines (CEM-13, U-937) with IC50 values in the micromolar range.
Key Findings :
- Cytotoxicity : The compound demonstrated cytotoxic effects with IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells.
- Mechanism of Action : Flow cytometry analysis revealed that these compounds induce apoptosis, suggesting a mechanism involving caspase activation and cell cycle arrest.
Enzyme Inhibition
Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Preliminary data suggest that this compound may selectively inhibit certain isoforms of carbonic anhydrases at low concentrations.
| Enzyme Target | IC50 Value (nM) |
|---|---|
| Carbonic Anhydrase IX | 89 pM |
| Carbonic Anhydrase II | 750 nM |
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the efficacy of sulfonamide derivatives against MCF-7 and HCT-116 cancer cell lines. The compound exhibited comparable or greater cytotoxicity than standard chemotherapeutics like doxorubicin.
- Results indicated that the presence of electron-withdrawing groups at specific positions on the aromatic ring significantly enhances biological activity.
-
Inhibition of Carbonic Anhydrases :
- A recent investigation into the inhibition of human carbonic anhydrases revealed that several sulfonamide derivatives, including this compound, showed selective inhibition profiles. The most active compounds were noted for their low nanomolar inhibition constants.
属性
分子式 |
C14H7Cl2F3N2O2S |
|---|---|
分子量 |
395.2 g/mol |
IUPAC 名称 |
4-chloro-N-(5-chloro-2-cyanophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H7Cl2F3N2O2S/c15-9-2-1-8(7-20)13(5-9)21-24(22,23)10-3-4-12(16)11(6-10)14(17,18)19/h1-6,21H |
InChI 键 |
LDDPIZBSXRFESS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)C#N)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















